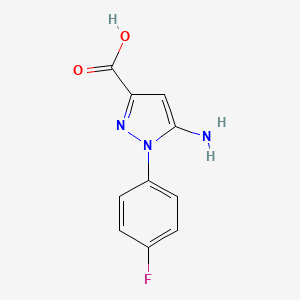
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Systems Synthesis
- Synthesis of Fused Heterocyclic Systems: Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a compound related to the requested chemical, reacts with N- and C-nucleophiles to create fused heterocyclic systems. These systems include derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are important for the development of novel pharmaceuticals and materials (Selič & Stanovnik, 1997).
Synthetic Methodology Development
- Efficient Synthesis Processes: Research has focused on developing efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. These methodologies enable access to a library of pyrrole derivatives, which are valuable in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Supramolecular Structures
- Hydrogen-Bonded Supramolecular Structures: Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the ability to form hydrogen-bonded structures in multiple dimensions. This property is significant for designing new materials and understanding molecular interactions (Portilla et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition Properties: Research into Schiff base derivatives with multiple pyridine and benzene rings, which are structurally related, reveals their potential as corrosion inhibitors in industrial applications. These studies include exploring their adsorption behavior and effectiveness in protecting metals (Ji et al., 2016).
Pharmaceutical Research
- Potential as Pharmacological Agents: Novel syntheses of compounds related to the requested chemical target structures such as pyrrolo[2,1-c][1,4]benzodiazocines, which have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents (Koriatopoulou et al., 2008).
Environmental Applications
- Removal and Recovery of Anions: Certain benzoate derivatives have been studied for their ability to selectively precipitate anions from solutions. This application is crucial for environmental remediation and the treatment of industrial waste (Heininger & Meloan, 1992).
Catalysis and Organic Synthesis
- Oxindole Synthesis via Palladium-Catalyzed C-H Functionalization: Related compounds are used in the synthesis of oxindoles, a critical process in organic synthesis and medicinal chemistry (Magano et al., 2014).
Antitumor Agents
- Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Specific analogues related to the chemical have been synthesized as potential dual inhibitors of crucial enzymes, suggesting their use as antitumor agents (Gangjee et al., 2003).
Propriétés
IUPAC Name |
methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-11-5-6-17(24)18(25-12-3-4-13-25)14-22-19(26)20(27)23-16-9-7-15(8-10-16)21(28)29-2/h5-11,18H,3-4,12-14H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMZIHVXCICKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)